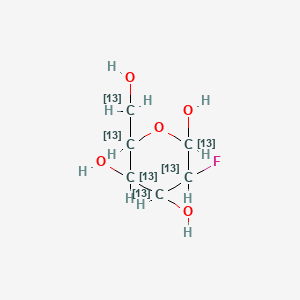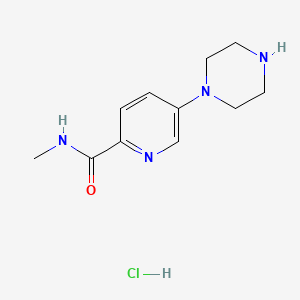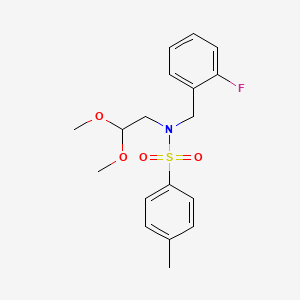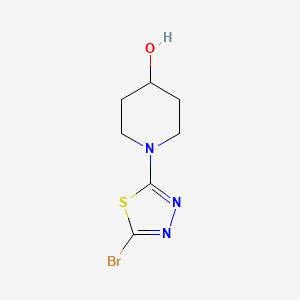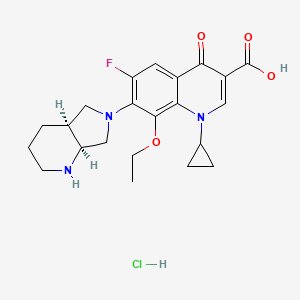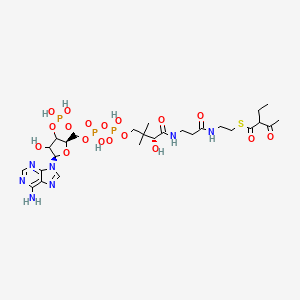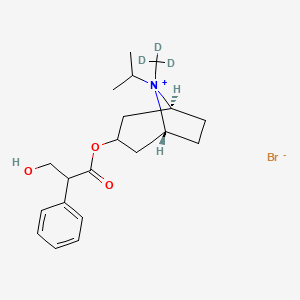
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is a deuterated form of Ipratropium Bromide, a quaternary ammonium compound. It is commonly used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. The deuterated version, (+/-)-Ipratropium-d3 Bromide (N-methyl-d3), is often used in scientific research to study the pharmacokinetics and metabolism of the drug due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) typically involves the introduction of deuterium atoms into the Ipratropium Bromide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of tropic acid with deuterated methylamine to form the deuterated tropine ester, which is then quaternized with methyl bromide to yield (+/-)-Ipratropium-d3 Bromide (N-methyl-d3).
Industrial Production Methods
Industrial production of (+/-)-Ipratropium-d3 Bromide (N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The quaternary ammonium group makes it susceptible to nucleophilic attack, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide and alkoxide ions. The reaction typically occurs under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the tropine moiety.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Major Products
The major products formed from these reactions include deuterated analogs of tropine derivatives, which are useful in further synthetic applications and research studies.
科学的研究の応用
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry to study the pharmacokinetics and metabolism of Ipratropium Bromide.
Biology: Employed in biochemical studies to investigate the interaction of Ipratropium Bromide with biological targets.
Medicine: Utilized in clinical research to understand the drug’s mechanism of action and to develop new therapeutic strategies for respiratory diseases.
Industry: Applied in the development of new formulations and delivery systems for bronchodilators.
作用機序
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) exerts its effects by blocking the muscarinic acetylcholine receptors in the airways. This inhibition prevents the binding of acetylcholine, a neurotransmitter that causes bronchoconstriction. By blocking these receptors, the compound induces bronchodilation, leading to the relaxation of the airway muscles and improved airflow.
類似化合物との比較
Similar Compounds
Ipratropium Bromide: The non-deuterated form, commonly used as a bronchodilator.
Tiotropium Bromide: Another quaternary ammonium compound with a longer duration of action.
Aclidinium Bromide: A similar bronchodilator with a different pharmacokinetic profile.
Uniqueness
(+/-)-Ipratropium-d3 Bromide (N-methyl-d3) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in biological systems, making it a valuable tool in scientific research.
特性
分子式 |
C20H30BrNO3 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
[(1R,5S)-8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i3D3; |
InChIキー |
LHLMOSXCXGLMMN-PGHIIOHNSA-M |
異性体SMILES |
[2H]C([2H])([2H])[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
正規SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


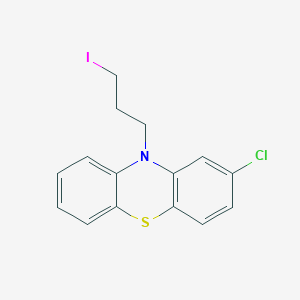

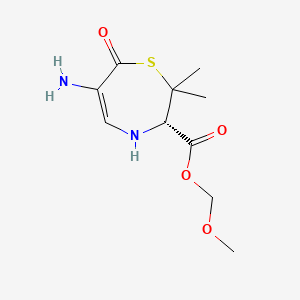
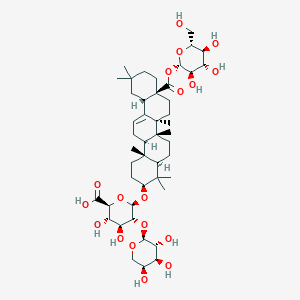
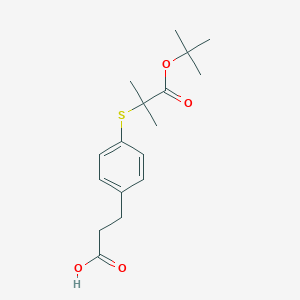
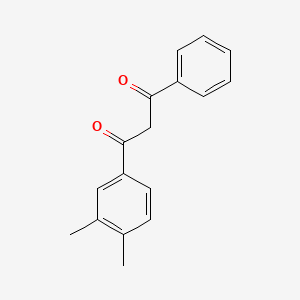
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)

